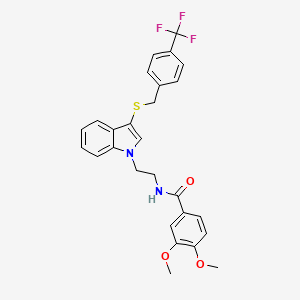
(3Z,5E)-1-methyl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,5E)-1-METHYL-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE is a synthetic organic compound characterized by its unique structure, which includes a piperidin-4-one core substituted with thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-1-METHYL-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE typically involves the condensation of 1-methylpiperidin-4-one with thiophene-3-carbaldehyde under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z,5E)-1-METHYL-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidin-4-one core or the thiophene substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the piperidin-4-one core can produce various reduced derivatives.
Scientific Research Applications
(3Z,5E)-1-METHYL-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3Z,5E)-1-METHYL-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3Z,5E)-1-METHYL-3,5-BIS[(FURAN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE: Similar structure but with furan rings instead of thiophene.
(3Z,5E)-1-METHYL-3,5-BIS[(PYRIDIN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE: Contains pyridine rings instead of thiophene.
Uniqueness
The presence of thiophene rings in (3Z,5E)-1-METHYL-3,5-BIS[(THIOPHEN-3-YL)METHYLIDENE]PIPERIDIN-4-ONE imparts unique electronic properties, making it distinct from similar compounds with different heterocyclic rings
Properties
Molecular Formula |
C16H15NOS2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(3Z,5E)-1-methyl-3,5-bis(thiophen-3-ylmethylidene)piperidin-4-one |
InChI |
InChI=1S/C16H15NOS2/c1-17-8-14(6-12-2-4-19-10-12)16(18)15(9-17)7-13-3-5-20-11-13/h2-7,10-11H,8-9H2,1H3/b14-6-,15-7+ |
InChI Key |
QIUGECRHWDEVQX-GEMWTQJRSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CSC=C2)/C(=O)/C(=C\C3=CSC=C3)/C1 |
Canonical SMILES |
CN1CC(=CC2=CSC=C2)C(=O)C(=CC3=CSC=C3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-phenylacetamide](/img/structure/B11452372.png)
![ethyl 7-(2-methoxyethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11452379.png)
![N-benzyl-2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide](/img/structure/B11452380.png)
![2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11452385.png)

![2-[(2-Fluorobenzyl)sulfanyl]-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11452402.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide](/img/structure/B11452410.png)
![4-methyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11452416.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)-2-oxoethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methylpropanamide](/img/structure/B11452422.png)
![ethyl 4-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoate](/img/structure/B11452425.png)
![6-(2-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11452435.png)
![6-(4-Bromophenyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11452443.png)
![2-[(2,4-dimethylbenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11452448.png)
